Ethyl 6-bromo-6-heptenoate

Vue d'ensemble

Description

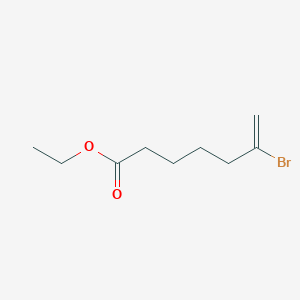

Ethyl 6-bromo-6-heptenoate is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester, characterized by the presence of a bromine atom attached to the sixth carbon of a heptenoate chain. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-6-heptenoate can be synthesized through the bromination of ethyl 6-heptenoate. The reaction typically involves the addition of bromine (Br2) to ethyl 6-heptenoate in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions. The reaction is usually carried out under an inert atmosphere to avoid unwanted oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond.

Addition Reactions: The double bond in the heptenoate chain can participate in addition reactions with various electrophiles, such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used in non-polar solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Major Products:

Substitution Reactions: Products include ethyl 6-hydroxy-6-heptenoate, ethyl 6-amino-6-heptenoate, and ethyl 6-mercapto-6-heptenoate.

Elimination Reactions: The major product is 6-heptenoic acid ethyl ester.

Addition Reactions: Products include ethyl 6-chloro-6-heptenoate and ethyl 6,6-dibromoheptanoate

Applications De Recherche Scientifique

Ethyl 6-bromo-6-heptenoate is utilized in various scientific research fields due to its versatile reactivity:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.

Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties

Mécanisme D'action

The mechanism of action of ethyl 6-bromo-6-heptenoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and functional groups. The double bond in the heptenoate chain allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Ethyl 6-bromo-6-heptenoate can be compared with other brominated esters and heptenoate derivatives:

Ethyl 6-bromohexanoate: Similar in structure but lacks the double bond, making it less reactive in addition reactions.

Ethyl 6-chloro-6-heptenoate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

Ethyl 6-iodo-6-heptenoate: Contains an iodine atom, which is a better leaving group than bromine, leading to faster reaction rates in substitution and elimination reactions.

The uniqueness of this compound lies in its combination of a bromine atom and a double bond, providing a balance of reactivity and stability that is advantageous in various chemical syntheses .

Activité Biologique

Ethyl 6-bromo-6-heptenoate is an organic compound with the molecular formula and a molecular weight of 235.12 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities. Below, we explore its biological activity, including antimicrobial properties, cytotoxic effects, and its role as a potential lead compound in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrO2 |

| Molecular Weight | 235.12 g/mol |

| CAS Number | 148252-43-1 |

| Boiling Point | Not specified |

| Density | Not specified |

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi. For instance, a study on gem-dimethylcyclopropane halolactones, which share structural characteristics with this compound, demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

- Organisms Tested:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Results:

- Inhibition zones were observed, indicating effective antimicrobial action at certain concentrations.

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various cell lines. The compound's cytotoxicity was evaluated using human cancer cell lines, where it exhibited dose-dependent inhibition of cell growth.

Research Findings:

- Cell Lines Tested:

- Caco-2 (colon cancer)

- HeLa (cervical cancer)

- Results:

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of key metabolic pathways in bacteria.

- Induction of oxidative stress leading to apoptosis in cancer cells.

Potential as a Lead Compound

Given its biological activity, this compound is being investigated as a potential lead compound for drug development. The unique structure may provide avenues for modifications that enhance efficacy and reduce toxicity.

Lead Optimization Studies:

- Initial studies focus on modifying the bromine substituent to enhance selectivity towards specific biological targets.

- Structure-activity relationship (SAR) studies are ongoing to determine the most effective analogs.

Propriétés

IUPAC Name |

ethyl 6-bromohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBSEWUJPHSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472371 | |

| Record name | Ethyl 6-bromo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-43-1 | |

| Record name | Ethyl 6-bromo-6-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148252-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.